3-(2-bromophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide
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Overview
Description
3-(2-bromophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide is an organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide typically involves the reaction of 2-bromobenzoyl chloride with 2-methoxy-2-(3-methoxyphenyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form a corresponding phenol derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
3-(2-bromophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and methoxyphenyl groups may contribute to the compound’s binding affinity and specificity for these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)propanamide
- 3-(2-fluorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)propanamide
- 3-(2-iodophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)propanamide
Uniqueness
3-(2-bromophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and other non-covalent interactions, which may enhance the compound’s biological activity and specificity compared to its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO3/c1-23-16-8-5-7-15(12-16)18(24-2)13-21-19(22)11-10-14-6-3-4-9-17(14)20/h3-9,12,18H,10-11,13H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFYGEDLQBCXOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)CCC2=CC=CC=C2Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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